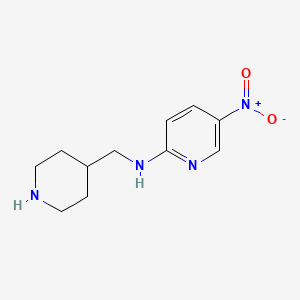

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

Description

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at the 5-position and a piperidin-4-ylmethyl-amine moiety at the 2-position.

Properties

IUPAC Name |

5-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-15(17)10-1-2-11(14-8-10)13-7-9-3-5-12-6-4-9/h1-2,8-9,12H,3-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXJDXMVEXZATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247436 | |

| Record name | 5-Nitro-N-(4-piperidinylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-15-6 | |

| Record name | 5-Nitro-N-(4-piperidinylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-N-(4-piperidinylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the nitration of pyridine to form 5-nitropyridine, which is then subjected to further reactions to introduce the piperidin-4-ylmethyl-amine group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by reductive amination or other suitable methods to introduce the piperidine and amine functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other reducing agents such as iron and hydrochloric acid.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives or further oxidized products.

Reduction: Formation of (5-Amino-pyridin-2-yl)-piperidin-4-ylmethyl-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can enhance binding affinity to biological targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

N-Benzyl-5-nitro-2-pyridinamine (Benzyl-(5-nitro-pyridin-2-yl)-amine)

- Structure : Shares the 5-nitro-pyridin-2-yl group but replaces the piperidine with a benzyl group.

- Lacks the basic piperidine nitrogen, which may diminish protonation-dependent solubility in acidic environments .

- Synthesis : Prepared via standard amine protection/deprotection methods, similar to .

4-Methyl-3-nitropyridin-2-amine

- Structure : Nitro group at the 3-position instead of 5; lacks the piperidine substituent.

- Absence of the piperidine group may limit membrane permeability .

Heterocyclic Core Modifications

(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

- Structure : Pyrimidine core instead of pyridine; chloro and methyl substituents at positions 4 and 3.

- Chloro and methyl groups may sterically hinder interactions with biological targets compared to the nitro group .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Pharmacologically Active Analogs

5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine

- Structure: Pyrimidine core with multiple aromatic substituents and a fluoroanilino group.

- Properties :

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Data Tables: Key Properties of Target and Analogs

| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine | C11H16N4O2 | 248.27 | Pyridine | 5-NO2, 2-piperidinylmethyl | High polarity; potential CNS activity |

| N-Benzyl-5-nitro-2-pyridinamine | C12H11N3O2 | 229.24 | Pyridine | 5-NO2, 2-benzyl | Lipophilic; moderate solubility |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C10H17N5 | 207.28 | Pyrimidine | 4-CH3, 6-piperidinyl | Stabilized by C–H⋯π interactions |

| 5-[(4-Fluoroanilino)methyl]-6-methyl-... | C26H24FN5 | 425.50 | Pyrimidine | 4-F, 2-phenyl, 6-CH3 | Antibacterial; crystal packing via π–π |

Pharmacological and Physicochemical Considerations

- Nitro Group Impact : Enhances electron-deficient character, improving interactions with electron-rich enzyme active sites (e.g., nitric oxide synthase inhibitors in ) .

- Crystal Packing : Piperidine and nitro groups influence intermolecular interactions (e.g., hydrogen bonding in vs. π–π stacking in ) .

Biological Activity

Overview

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a heterocyclic compound characterized by a nitro group on a pyridine ring linked to a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is largely attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the piperidine portion enhances the compound's binding affinity to biological targets, potentially modulating enzyme activity or receptor responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine may inhibit cancer cell proliferation through its action on specific signaling pathways involved in tumor growth. For instance, it has been noted for its potential efficacy against colon cancer cells, possibly through mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various pathogens. The presence of the nitro group is particularly significant, as similar compounds have demonstrated activity against bacterial and fungal strains .

Case Studies

- Antitumor Efficacy : In a study focusing on colon cancer cells (SW620), (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine was evaluated for its ability to enhance the effects of DNA-damaging chemotherapy. The results indicated that this compound could serve as a potentiator, improving the therapeutic outcomes when used in combination with established chemotherapeutic agents .

- Antimicrobial Screening : A series of nitro-containing compounds, including (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, were screened for their activity against Mycobacterium tuberculosis and Trypanosoma cruzi. Results showed significant inhibitory effects, suggesting potential applications in treating infectious diseases .

Comparative Analysis

To better understand the unique properties of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine | Nitro group on pyridine; piperidine link | Antitumor and antimicrobial activities |

| (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amines | Similar structure; amine at 3-position | Moderate antitumor activity; less potent than above |

| (5-Nitro-pyridin-2-yl)-morpholin-4-ylmethyl-amines | Morpholine instead of piperidine | Enhanced selectivity for certain receptors |

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Step | Conditions | Key Reagents | Yield Optimization Tips |

|---|---|---|---|

| Coupling reaction | N₂ atmosphere, THF, 24h reflux | LiAlH₄, triethylamine | Use anhydrous solvents to avoid hydrolysis |

| Purification | Silica column (5–10% EtOH/DCM) | Ethyl acetate extraction | Pre-purify intermediates via recrystallization |

Basic: How should researchers characterize the structural and purity profile of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the pyridine (δ 8.5–9.0 ppm) and piperidine (δ 2.5–3.5 ppm) moieties. Nitro groups deshield adjacent protons .

- ¹³C NMR : Confirm quaternary carbons (e.g., C-NO₂ at ~150 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.1) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Note : X-ray crystallography (as in ) resolves ambiguities in stereochemistry or hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

Answer:

Contradictions often arise from:

- Tautomerism or conformational flexibility : Piperidine ring puckering or nitro group resonance can shift NMR signals. Use variable-temperature NMR or DFT calculations to model preferred conformations .

- Impurity interference : Re-run chromatography with alternative solvents (e.g., hexane/ethyl acetate) or employ preparative HPLC .

- Polymorphism : As seen in pyrimidine derivatives (), crystallize the compound under different solvents to isolate dominant polymorphs .

Example : In , dihedral angles between pyrimidine and phenyl groups (12.8° vs. 86.1°) explain spectral variability. Adjust crystallization conditions to favor a single polymorph .

Advanced: What experimental designs are recommended for evaluating pharmacological activity while minimizing bias?

Answer:

Adopt a split-plot randomized block design () for in vitro/in vivo studies:

- Blocking : Group assays by batch (e.g., compound synthesis lot) to control variability.

- Dose-response curves : Test ≥5 concentrations in triplicate, using positive/negative controls (e.g., methionine aminopeptidase inhibitors for enzyme studies) .

- Blinding : Assign sample codes to avoid observer bias during data collection .

Q. Table 2: Pharmacological Study Parameters

| Parameter | Recommendation | Rationale |

|---|---|---|

| Replicates | n = 4–6 per group | Balances statistical power and cost |

| Assay type | Fluorescence-based enzymatic assays | High sensitivity for nitro-group interactions |

Advanced: How can environmental fate and toxicity be systematically assessed for this compound?

Answer:

Follow the INCHEMBIOL framework ():

- Phase 1 (Lab) :

- Physicochemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates at pH 4–8.

- Ecotoxicology : Use Daphnia magna or algal models for acute toxicity (LC₅₀/EC₅₀) .

- Phase 2 (Field) :

- Soil/water monitoring : Deploy passive samplers near disposal sites to track bioaccumulation .

Note : Computational tools (e.g., EPI Suite) predict biodegradability and prioritize in vivo testing .

Advanced: What strategies mitigate risks during large-scale synthesis (e.g., exothermic reactions or nitro group instability)?

Answer:

- Process safety : Use jacketed reactors for temperature control during nitration steps. Monitor via in-situ IR for intermediate stability .

- Waste management : Quench nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .

- Personal protective equipment (PPE) : Nitro compounds are potential mutagens—use fume hoods and nitrile gloves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.